BenchChemオンラインストアへようこそ!

Benocyclidine fumarate

Dopamine transporter PCP receptor selectivity NMDA receptor

Benocyclidine fumarate (BTCP; N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine fumarate) is an arylcyclohexylamine derived from phencyclidine (PCP) by substitution of the phenyl ring with a benzothiophenyl group. Unlike its parent compound PCP and related dissociative anesthetics such as ketamine, BTCP functions as a potent and highly selective dopamine reuptake inhibitor (DRI) with negligible functional affinity for the NMDA receptor-associated PCP binding site, and consequently lacks anticonvulsant, anesthetic, hallucinogenic, or dissociative properties.

Molecular Formula C23H29NO4S
Molecular Weight 415.5 g/mol
Cat. No. B8101207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenocyclidine fumarate
Molecular FormulaC23H29NO4S
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C19H25NS.C4H4O4/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18;5-3(6)1-2-4(7)8/h3-4,9-10,15H,1-2,5-8,11-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyAMTYJSWZECGJOO-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benocyclidine Fumarate (BTCP) — Pharmacological Profile and Procurement-Relevant Identity


Benocyclidine fumarate (BTCP; N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine fumarate) is an arylcyclohexylamine derived from phencyclidine (PCP) by substitution of the phenyl ring with a benzothiophenyl group [1]. Unlike its parent compound PCP and related dissociative anesthetics such as ketamine, BTCP functions as a potent and highly selective dopamine reuptake inhibitor (DRI) with negligible functional affinity for the NMDA receptor-associated PCP binding site, and consequently lacks anticonvulsant, anesthetic, hallucinogenic, or dissociative properties [1][2]. The fumarate salt form is supplied to improve crystallinity, handling characteristics, and physicochemical stability for laboratory research applications [3]. This compound occupies a unique pharmacological niche: it is a PCP-structural analog that behaves pharmacodynamically as a cocaine-like indirect dopamine agonist, making it a critical tool for dissecting dopaminergic versus glutamatergic mechanisms in neuropsychopharmacology research.

Why PCP Analogs and Arylcyclohexylamines Cannot Substitute for Benocyclidine Fumarate in Research Applications


Within the arylcyclohexylamine class, receptor-effector coupling diverges dramatically depending on the aromatic substituent: unmodified phenyl (PCP) and thienyl (TCP) analogs produce their characteristic behavioral effects primarily through noncompetitive NMDA receptor antagonism, whereas BTCP — despite sharing the identical cyclohexylpiperidine scaffold — shows a >750-fold selectivity preference for the dopamine transporter (DAT) over the PCP/NMDA receptor site [1][2]. Substituting PCP or TCP for BTCP in a research protocol therefore introduces potent NMDA receptor blockade and dissociative effects that entirely confound DAT-mediated endpoints. Conversely, attempting to use cocaine or GBR-12909 as a BTCP surrogate fails to capture the unique binding-site recognition profile of BTCP at the DAT, which labels a conformationally distinct site from that occupied by cocaine as demonstrated by radically divergent [3H]cocaine/[3H]BTCP displacement ratios [3]. These pharmacological differences translate into qualitatively distinct behavioral, neuroendocrine, and reinforcing efficacy outcomes that make in-class substitution scientifically indefensible for well-controlled experiments.

Benocyclidine Fumarate — Comparator-Based Quantitative Differentiation Evidence


DAT Affinity and PCP/NMDA Receptor Selectivity Window: BTCP vs Phencyclidine

BTCP inhibits [3H]dopamine uptake into rat striatal synaptosomes with an IC50 of 7–8 nM, yet displays only low affinity for the PCP receptor (K0.5 = 6 μM), yielding a DAT-versus-PCP-site selectivity ratio of approximately 750–857 [1][2]. In contrast, PCP exhibits high affinity for the PCP receptor (Kd ~37–50 nM) and markedly weaker dopamine uptake inhibition (IC50 in the high nanomolar to low micromolar range), producing a selectivity ratio that is less than 10 and actually favors the PCP/NMDA site [3]. The benzothiophenyl-for-phenyl substitution thus inverts the receptor selectivity profile of the arylcyclohexylamine scaffold.

Dopamine transporter PCP receptor selectivity NMDA receptor

Differential DAT Binding Site Recognition: BTCP Labels a Cocaine-Distinct Conformation on the Dopamine Transporter

In a direct head-to-head comparison using rat striatal homogenates, the IC50 ratio for [3H]cocaine displacement versus [3H]BTCP displacement was 62 for BTCP, compared with 0.6 for cocaine itself [1]. This approximately 100-fold differential indicates that BTCP preferentially labels a DAT conformation or binding domain that is pharmacologically distinct from the classical cocaine binding site. Among all BTCP homologues tested in the same study, BTCP exhibited the highest selectivity for [3H]BTCP-labeled sites, whereas cocaine was most selective for [3H]cocaine-labeled sites [1]. All BTCP-related compounds, including BTCP itself, displayed Ki values >10,000 nM for displacement of [3H]TCP from rat brain PCP receptors, confirming the class-wide absence of NMDA receptor interactions [1].

Dopamine transporter conformation Radioligand binding Cocaine binding site

Behavioral Selectivity: BTCP Produces Only Cocaine-Like Stimulant Effects Without PCP-Like Dissociative or Ataxic Behavior

In a comprehensive direct comparison, the behavioral effects of BTCP were evaluated alongside those of PCP, ketamine, MK-801, and cocaine [1]. In mice, BTCP (like cocaine) produced only locomotion, sniffing, and gnawing — effects that were blocked by the dopamine antagonist haloperidol. In contrast, PCP, ketamine, and MK-801 additionally produced swaying, falling, and catalepsy that were not attenuated by haloperidol [1]. In rats trained to discriminate cocaine, PCP, or MK-801 from saline, BTCP generalized only to the cocaine cue, whereas PCP, ketamine, and MK-801 generalized across all three discriminations [1]. In pigeons, PCP-like catalepsy was produced by ketamine and MK-801 but not by BTCP. Furthermore, NMDA-induced convulsions in mice were antagonized by PCP, ketamine, and MK-801, but not by BTCP or cocaine [1]. These dissociations demonstrate that BTCP shares exclusively cocaine-like behavioral effects with the arylcyclohexylamine class, and its behavioral pharmacology is mediated by DAT blockade rather than NMDA receptor antagonism.

Behavioral pharmacology Drug discrimination Locomotor activity

Reinforcing Efficacy Under Progressive Ratio Schedules: BTCP Matches Cocaine While PCP and TCP Show Significantly Weaker Reinforcement

The reinforcing efficacy of BTCP was directly compared with that of PCP, TCP, and cocaine using a progressive ratio (PR) schedule of intravenous drug self-administration in rats [1]. Under a fixed-ratio 1 (FR1) schedule, BTCP elicited a regular pattern of lever pressing — unlike the erratic response patterns generated by PCP and TCP [1]. Under the PR schedule, where the response requirement escalates with each infusion until a breaking point is reached, BTCP produced breaking points comparable to those of equivalent doses of cocaine. In striking contrast, TCP and PCP yielded considerably lower breaking points [1]. These results demonstrate that BTCP possesses reinforcing efficacy on par with cocaine, mediated through DAT blockade, whereas the reinforcing efficacy of PCP and TCP is weaker and correlates with their primary action at the PCP binding site within the NMDA receptor-ion channel complex [1].

Intravenous self-administration Progressive ratio Reinforcing efficacy

Neuroendocrine Differentiation: BTCP Does Not Activate the HPA Axis Unlike PCP, TCP, and Cocaine, Yet Shares Prolactin-Suppressing Activity

In a direct comparator study designed to dissect the contributions of NMDA receptor antagonism versus dopamine reuptake inhibition to the neuroendocrine effects of PCP, BTCP was tested alongside PCP, TCP, and cocaine in rats [1]. PCP, TCP, and cocaine all significantly increased plasma levels of adrenocorticotropin (ACTH) and corticosterone, consistent with HPA axis activation. BTCP, however, produced no elevation of ACTH or corticosterone [1]. In contrast, PCP, BTCP, and cocaine all decreased plasma prolactin levels, while TCP produced no such decrease [1]. This double dissociation — BTCP spares the HPA axis while suppressing prolactin like cocaine, whereas TCP activates the HPA axis like PCP but does not suppress prolactin — demonstrates that the HPA-activating property of PCP is mediated through NMDA receptor antagonism (shared by TCP but not BTCP), while the prolactin-lowering effect is mediated through DAT blockade (shared by BTCP and cocaine but not TCP) [1].

HPA axis Neuroendocrinology Prolactin ACTH

Fumarate Salt Form: Improved Crystallinity and Handling for Reproducible Research-Grade Formulation

Benocyclidine is supplied as the fumarate salt to improve physicochemical properties relevant to laboratory handling and experimental formulation consistency. While direct BTCP-specific salt comparison data remain limited in the open peer-reviewed literature, the pharmaceutical preformulation literature establishes that fumarate salts of basic amine drugs can provide anhydrous, reproducible crystalline material with acceptable hygroscopicity — properties critical for accurate weighing, consistent dissolution, and long-term storage stability in research settings [1]. This contrasts with the free base form of lipophilic arylcyclohexylamines, which may exist as amorphous or poorly crystalline solids with variable handling characteristics. Researchers procuring BTCP for quantitative pharmacology studies (e.g., self-administration, in vivo dosing) should verify lot-specific Certificate of Analysis data for purity, salt stoichiometry, and residual solvent content to ensure inter-experimental reproducibility.

Salt selection Preformulation Crystallinity Hygroscopicity

Benocyclidine Fumarate — Evidence-Backed Research and Industrial Application Scenarios


Selective DAT Radioligand and Conformational Probe for Transporter Pharmacology Studies

BTCP (as [3H]BTCP) labels a high-affinity binding site on the dopamine transporter (Kd1 = 0.9 nM, Bmax1 = 3.5 pmol/mg protein in rat striatum) that is pharmacologically distinct from the cocaine binding domain, as evidenced by the >100-fold difference in [3H]cocaine/[3H]BTCP displacement ratios between BTCP (62) and cocaine (0.6) [1][2]. Its >10,000 nM Ki at PCP/NMDA receptors eliminates competing radioligand binding to NMDA-related sites that would otherwise confound DAT quantification in tissue preparations co-expressing both targets [1]. This makes BTCP the ligand of choice for autoradiographic mapping of DAT distribution, competitive binding assays for novel DAT ligand screening, and MS-based binding assays as a non-radioactive reporter (Kd = 84.2 nM at the Torpedo nAChR PCP site, more affine than [3H]PCP) [3].

Cocaine Use Disorder Model: DAT-Mediated Reinforcer Without Local Anesthetic or Cardiotoxic Confounds

BTCP supports robust intravenous self-administration with breaking points comparable to cocaine on progressive ratio schedules, indicating equivalent reinforcing efficacy mediated through DAT blockade [4]. Unlike cocaine, BTCP lacks local anesthetic (sodium channel blocking) activity and the associated cardiotoxicity that complicates interpretation of cocaine self-administration studies. Furthermore, BTCP (5–20 mg/kg, i.p.) both primes reinstatement of cocaine-seeking after extinction and potentiates cue-induced reinstatement, establishing its utility as a pharmacological tool in relapse and reinstatement paradigms [5]. The benzothiophenyl-for-phenyl substitution that eliminates NMDA receptor activity while preserving full DAT-mediated reinforcement makes BTCP a mechanistically cleaner alternative to cocaine for addiction neurocircuitry studies.

NMDA Receptor-Negative Control for Arylcyclohexylamine Mechanism-of-Action Studies

Because BTCP shares the cyclohexylpiperidine core scaffold with PCP, TCP, and ketamine yet shows >750-fold selectivity for DAT over the PCP/NMDA receptor site, it serves as the ideal negative control for experiments designed to isolate NMDA receptor-dependent effects within the arylcyclohexylamine series [2][6]. BTCP does not produce PCP-like swaying, falling, or catalepsy in mice and pigeons, does not generalize to the PCP or MK-801 discriminative stimulus cue, and does not antagonize NMDA-induced convulsions — providing convergent evidence across behavioral domains that its effects are exclusively DAT-mediated [6]. Any experimental endpoint that is shared by PCP/TCP/ketamine but absent with BTCP can be attributed specifically to NMDA receptor antagonism rather than to DAT blockade or nonspecific arylcyclohexylamine scaffold effects.

Neuroendocrine Mechanistic Probe: Dissociating Dopaminergic from Glutamatergic Hormonal Regulation

BTCP uniquely suppresses plasma prolactin through DAT blockade without simultaneously activating the HPA axis (no ACTH or corticosterone elevation), while TCP activates the HPA axis through NMDA receptor antagonism without affecting prolactin [7]. This pharmacological double dissociation makes BTCP an essential tool for studies investigating the neural circuitry and receptor mechanisms underlying stress hormone regulation, hypothalamic-pituitary-gonadal axis modulation by dopamine, and the neuroendocrine consequences of psychostimulant exposure — all without the confound of simultaneous NMDA receptor-mediated HPA activation that occurs with cocaine, PCP, or TCP.

Quote Request

Request a Quote for Benocyclidine fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.